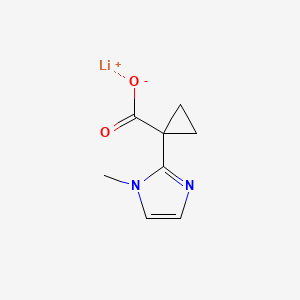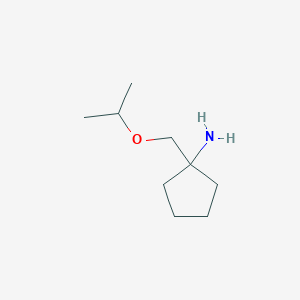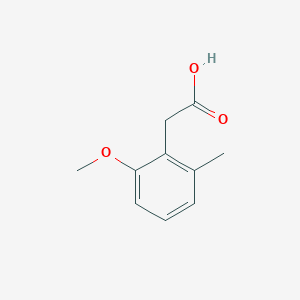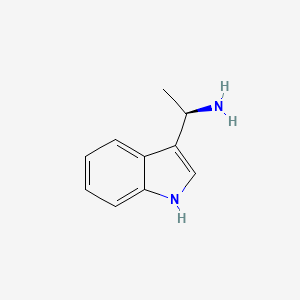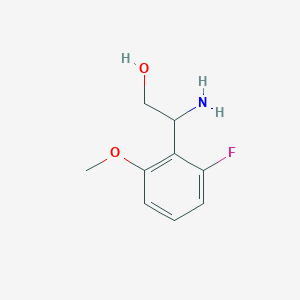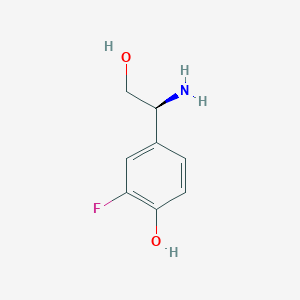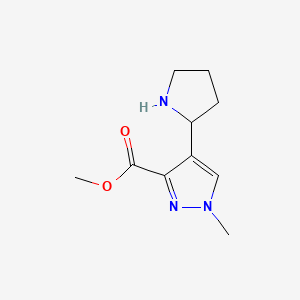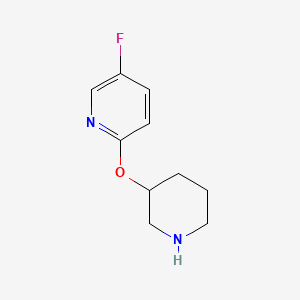![molecular formula C11H18O B13610186 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[221]heptan-2-ylmethyl)cyclopropan-1-ol is a complex organic compound characterized by a bicyclic structure fused with a cyclopropane ring
Méthodes De Préparation
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane derivatives.
Functional Group Introduction: Introduction of functional groups such as hydroxyl or halogen groups to the bicyclic structure.
Cyclopropanation: Formation of the cyclopropane ring through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Final Functionalization: Introduction of the hydroxyl group at the desired position to obtain the final compound.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Addition: The cyclopropane ring can participate in addition reactions, such as hydrogenation, to form more stable structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites, thereby altering the enzyme’s activity.
Comparaison Avec Des Composés Similaires
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptan-2-ol: Similar in structure but lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Bicyclo[2.2.1]heptane-2-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity in oxidation and reduction reactions.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Features a carboxylic acid group, making it more acidic and reactive in esterification and amidation reactions.
The uniqueness of 1-(Bicyclo[22
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H18O/c12-11(3-4-11)7-10-6-8-1-2-9(10)5-8/h8-10,12H,1-7H2 |
Clé InChI |
SYUREJKLUNTECF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CC3(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


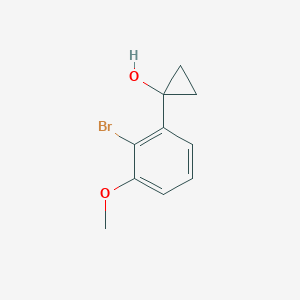
aminehydrochloride](/img/structure/B13610108.png)



